(2-(tert-Butoxy)acetyl)-D-leucine
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Overview
Description
(2-(tert-Butoxy)acetyl)-D-leucine is a compound that features a tert-butoxy group attached to the acetyl group of D-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxy)acetyl)-D-leucine typically involves the protection of the amino group of D-leucine using a tert-butoxycarbonyl (Boc) group. This is followed by acetylation at the 2-position. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran (THF) or dichloromethane. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butoxy)acetyl)-D-leucine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide for deprotection, trifluoroacetic acid for Boc removal, and various oxidizing agents like potassium permanganate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields free D-leucine, while oxidation of the tert-butoxy group can produce tert-butyl alcohol .
Scientific Research Applications
(2-(tert-Butoxy)acetyl)-D-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(tert-Butoxy)acetyl)-D-leucine involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis. The acetyl group can participate in acylation reactions, modifying the activity of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
(2-(tert-Butoxy)acetyl)-L-leucine: Similar structure but with the L-enantiomer of leucine.
(2-(tert-Butoxy)acetyl)-D-alanine: Similar structure but with D-alanine instead of D-leucine.
(2-(tert-Butoxy)acetyl)-D-valine: Similar structure but with D-valine instead of D-leucine.
Uniqueness
(2-(tert-Butoxy)acetyl)-D-leucine is unique due to its specific combination of the tert-butoxy group and D-leucine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where stereochemistry and functional group protection are critical .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(11(15)16)13-10(14)7-17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16)/t9-/m1/s1 |
InChI Key |
QQAMVYBUQNFBIS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)COC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC(C)(C)C |
Origin of Product |
United States |
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